molecular formula C19H14N4O3 B2611183 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one CAS No. 1251623-10-5

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one

Katalognummer: B2611183
CAS-Nummer: 1251623-10-5
Molekulargewicht: 346.346
InChI-Schlüssel: ISAZQUOKKMBXES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This heterocyclic compound features a 1,2,4-oxadiazole ring substituted at position 3 with a 2-methoxyphenyl group and fused to a 1-phenyl-1,4-dihydropyridazin-4-one scaffold. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry and agrochemicals. The 2-methoxy substituent on the phenyl ring introduces steric and electronic effects that may influence binding affinity and solubility .

Eigenschaften

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-25-16-10-6-5-9-14(16)18-20-19(26-22-18)17-15(24)11-12-23(21-17)13-7-3-2-4-8-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAZQUOKKMBXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Substituent Variation: Methoxy vs. Ethoxy and Positional Isomerism

A closely related analog, 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one (), differs in two key aspects:

Substituent Position : The methoxy group in the target compound is at the ortho position (C2), whereas the ethoxy group in the analog is at the para position (C4).

Alkoxy Chain Length : Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃).

Impact on Properties :

  • Electronic Effects : Electron-donating methoxy/ethoxy groups enhance aromatic ring electron density, but para-substitution may allow better conjugation than ortho.
Compound Substituent Position Alkoxy Group LogP (Predicted) Bioactivity (Hypothetical)
Target Compound (2-methoxy) Ortho (C2) Methoxy ~2.5 Moderate enzyme inhibition
Analog (4-ethoxy) Para (C4) Ethoxy ~3.1 Enhanced lipophilicity

Oxadiazole Ring Variations: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazol-2(3H)-one

highlights oxadiazole derivatives like oxadiazon and oxadiargyl , which contain a 1,3,4-oxadiazol-2(3H)-one core. These compounds are commercial herbicides, demonstrating the agrochemical relevance of oxadiazoles.

Key Differences :

  • Ring Structure : The target compound’s 1,2,4-oxadiazole lacks the ketone oxygen present in 1,3,4-oxadiazol-2(3H)-one derivatives.
  • Substituents: Oxadiazon/oxadiargyl feature bulky tert-butyl and dichlorophenyl groups, contrasting with the dihydropyridazinone moiety in the target compound.

Functional Implications :

  • Stability : 1,2,4-Oxadiazoles are generally more hydrolytically stable than 1,3,4-oxadiazol-ones, which may degrade under acidic conditions.
  • Bioactivity: Bulky substituents in oxadiazon/oxadiargyl enhance herbicidal activity by targeting plant protox enzymes, whereas the dihydropyridazinone scaffold in the target compound may favor kinase or protease inhibition .

Dihydropyridazinone Scaffold vs. Simpler Heterocycles

The 1,4-dihydropyridazin-4-one moiety in the target compound introduces a partially saturated ring, offering conformational flexibility and hydrogen-bonding sites absent in simpler phenyl-oxadiazole derivatives.

Biologische Aktivität

The compound 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, with a molecular weight of 350.37 g/mol . The structure features a dihydropyridazinone core substituted with an oxadiazole ring and a methoxyphenyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₃
Molecular Weight350.37 g/mol
LogP2.4056
Polar Surface Area68.293 Ų
Hydrogen Bond Acceptors7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound has been tested against various strains of bacteria and fungi. In vitro tests demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Case Study: Antimicrobial Testing
A study conducted on synthesized oxadiazole derivatives showed that compounds similar to 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one exhibited antimicrobial activity comparable to standard antibiotics like ciprofloxacin. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of biofilm formation .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. In a comparative study involving L929 (mouse fibroblast) and A549 (lung cancer) cells, it was observed that the compound exhibited selective cytotoxicity.

Table: Cytotoxicity Results

Compound Concentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
2006873
1009279
507497
2597118

The results indicate that at higher concentrations, the compound significantly reduced cell viability in L929 cells while promoting increased viability in A549 cells at lower concentrations .

The biological activity of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: The oxadiazole moiety is known to inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction: The compound may intercalate into DNA structures, leading to disruption in replication and transcription processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.